N-(1-Phenylpropylidene)methanamine
Description
N-(1-Phenylpropylidene)methanamine is a Schiff base (imine) derived from the condensation of propiophenone and p-methoxybenzylhydroxylamine, as demonstrated in its synthesis (31% yield via flash chromatography) . Structurally, it features a methanamine backbone linked to a phenylpropylidene group (C₆H₅-C(CH₂)-N=CH₂) and a para-methoxyphenyl substituent. This compound is primarily utilized as an intermediate in organic synthesis, particularly in multicyclic Cope rearrangements to generate azepinone derivatives .
Properties
CAS No. |
38280-72-7 |
|---|---|
Molecular Formula |
C10H13N |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
N-methyl-1-phenylpropan-1-imine |
InChI |
InChI=1S/C10H13N/c1-3-10(11-2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 |
InChI Key |
CXFYJBBNOVSOAD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NC)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanamine, N-(1-phenylpropylidene)-, (Z)- can be synthesized through the condensation reaction between methanamine and 1-phenylpropanal. The reaction typically occurs under mild conditions, with the presence of an acid catalyst to facilitate the formation of the imine bond. The reaction can be represented as follows:
Methanamine+1-phenylpropanal→Methanamine, N-(1-phenylpropylidene)-, (Z)-+Water
Industrial Production Methods
In an industrial setting, the production of Methanamine, N-(1-phenylpropylidene)-, (Z)- involves the use of large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The final product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Methanamine, N-(1-phenylpropylidene)-, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Reduction: Amines or other reduced forms of the original compound.
Substitution: Substituted phenyl derivatives depending on the reagent used.
Scientific Research Applications
Methanamine, N-(1-phenylpropylidene)-, (Z)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanamine, N-(1-phenylpropylidene)-, (Z)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Schiff Bases
N-(Phenylmethylene)methanamine
- Structure : Simplest Schiff base with a phenyl group (C₆H₅-CH=N-CH₃).
- Key Properties : Lacks the extended propylidene chain, reducing steric hindrance.
- Applications : Used in 1,3-dipolar cycloadditions with cyclopropylidenecyclobutane to form spirocyclic isoxazolidines .
- Comparison : The absence of a propylidene group limits its utility in forming larger spirocyclic systems compared to N-(1-phenylpropylidene)methanamine.
N-(2-Pyridinylmethylene)methanamine
- Structure : Pyridinyl substituent instead of phenyl, introducing nitrogen heteroatoms.
- Key Properties : Enhanced coordination capability due to the pyridine’s lone pair.
- Applications : Forms copper(II) complexes with distorted square-planar geometries, as seen in analogous pyrrole-containing Schiff bases .
- Comparison : The nitrogen-rich structure favors metal coordination over organic rearrangements, unlike this compound.
Functional Group Modifications
Methyl(1-phenylpropyl)amine
- Structure : Amine analog (C₆H₅-C(CH₂)-NH-CH₃) without the imine bond.
- Key Properties : Higher basicity due to the amine group; reduced conjugation.
- Applications : Primarily used in pharmaceutical intermediates (e.g., Nefazodone derivatives) .
- Comparison : The absence of the imine bond eliminates its role in cycloadditions or rearrangements, limiting reactivity to nucleophilic pathways.
N-(1-Chloropropylidene)-2-phenoxyethanamine
- Structure: Chlorinated propylidene group with a phenoxyethyl chain.
- Key Properties : Chlorine enhances electrophilicity, increasing reactivity in substitution reactions.
- Applications : Intermediate in antidepressants (e.g., Nefazodone hydrochloride) .
- Comparison: The chlorine substituent and phenoxy chain broaden pharmaceutical utility but reduce thermal stability compared to this compound.
Aromatic System Variations
N-Propyl-1-naphthalenemethanamine
- Structure : Naphthalene ring instead of benzene, with a propylamine chain.
- Applications : Used in materials science and ligand design for metal-organic frameworks .
- Comparison : The larger aromatic system enhances binding affinity but complicates synthetic accessibility relative to the phenylpropylidene analog.
Data Table: Key Structural and Functional Comparisons
Research Findings and Mechanistic Insights
- Coordination Chemistry : While pyridinyl- and pyrrole-containing analogs form stable copper(II) complexes, the phenylpropylidene derivative’s bulkier structure may hinder metal coordination .
- Electronic Effects: Chlorine in N-(1-chloropropylidene)-2-phenoxyethanamine increases electrophilicity, enabling nucleophilic substitutions absent in the parent compound .
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